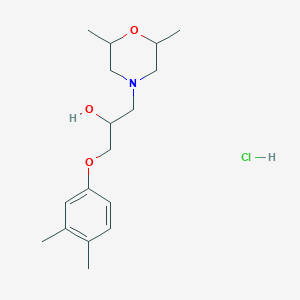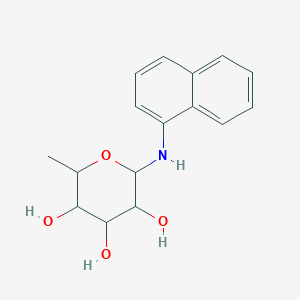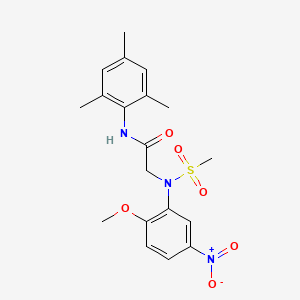
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole, also known as BCT, is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
作用機序
The mechanism of action of 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has also been shown to inhibit the growth of various pathogenic fungi and bacteria by disrupting their cell membranes. In addition, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been found to exhibit potent antiviral activity against influenza A virus by inhibiting the replication of viral RNA.
実験室実験の利点と制限
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is also soluble in common organic solvents, which makes it easy to handle in the lab. However, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has a relatively short half-life, which limits its use in long-term experiments.
将来の方向性
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has several potential future directions for research. One possible direction is to study its potential applications in agriculture. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been found to exhibit potent antifungal and antibacterial activities, which makes it a promising candidate for the development of new pesticides. Another possible direction is to study its potential applications in material science. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been found to exhibit interesting properties, such as fluorescence and thermal stability, which makes it a promising candidate for the development of new materials. Finally, further studies are needed to fully understand the mechanism of action of 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole and to identify its potential targets for drug development.
Conclusion
In conclusion, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is a promising compound that has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral activities. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole and to identify its potential targets for drug development.
合成法
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole can be synthesized by the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and 4-chlorophenyl hydrazine in the presence of a catalyst under reflux conditions. The product can be obtained in good yield after purification by recrystallization. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral activities. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of various pathogenic fungi and bacteria. In addition, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to exhibit potent antiviral activity against influenza A virus.
特性
IUPAC Name |
3,4-bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3/c21-16-8-6-15(7-9-16)20-24-23-19(14-4-2-1-3-5-14)25(20)18-12-10-17(22)11-13-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOONZUEQMHGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)
![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)


![N~2~-(4-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5200695.png)
![4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide](/img/structure/B5200701.png)
![6-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5200709.png)

![ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5200725.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B5200734.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)
![3-bromo-N-cyclohexyl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200751.png)
![4-bromo-N-{2-[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5200757.png)